Several chemical suppliers offer 4-(Methylthio)thiobenzamide, indicating its use in research settings. These resources typically provide basic details like CAS number (2362-62-1), molecular formula (C₈H₉NS₂), and molecular weight (167.23 g/mol) but lack specific research applications (, ).PubChem, a public database of chemicals, contains some information on 4-(Methylthio)thiobenzamide, including its structure and synonyms ().
The presence of a thiobenzamide group suggests potential applications in medicinal chemistry. Thiobenzamide derivatives have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties (). The additional methylthio group might influence these properties, but further research is needed to confirm this.
Given the limited data available, more research is required to elucidate the specific scientific research applications of 4-(Methylthio)thiobenzamide. This might involve studies on its synthesis, characterization, and biological activity.
4-(Methylthio)thiobenzamide is an organic compound characterized by the presence of a methylthio group and a thiobenzamide functional group. Its molecular formula is , and it features a thiobenzamide backbone, which is known for its diverse biological and chemical properties. The compound is often utilized in various synthetic and medicinal chemistry applications due to its reactivity and ability to participate in nucleophilic substitutions.
Research indicates that compounds related to thiobenzamide exhibit various biological activities, including:
The synthesis of 4-(Methylthio)thiobenzamide can be achieved through several methods:
4-(Methylthio)thiobenzamide finds applications in various fields:
Studies have shown that 4-(Methylthio)thiobenzamide interacts with various biological targets:
Several compounds share structural similarities with 4-(Methylthio)thiobenzamide. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Thiobenzamide | Contains a benzene ring and thiocarbonyl | Known for its role in releasing hydrogen sulfide |
| 4-(Methylthio)benzylamine | Benzylamine derivative | Exhibits different biological activity |
| N-Methyl-4-(methylthio)benzamide | Contains an additional methyl group | Potentially higher lipophilicity |
The unique aspect of 4-(Methylthio)thiobenzamide lies in its dual functionality as both a thiocarbonyl and an amide, allowing it to engage in diverse